molecular formula C4H12O2Si B14498581 Ethoxy(dimethyl)silanol CAS No. 65007-35-4

Ethoxy(dimethyl)silanol

Cat. No.: B14498581
CAS No.: 65007-35-4
M. Wt: 120.22 g/mol
InChI Key: UPLDHCVUKRWAGM-UHFFFAOYSA-N
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Description

Ethoxy(dimethyl)silanol is an organosilicon compound with the chemical formula C4H12O2Si. It belongs to the class of silanols, which are characterized by the presence of a silicon atom bonded to a hydroxyl group. This compound is of significant interest due to its unique properties and versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)silanol can be synthesized through the hydrolysis of ethoxy(dimethyl)silane. The reaction typically involves the addition of water to ethoxy(dimethyl)silane under controlled conditions, leading to the formation of this compound and ethanol as a byproduct. The reaction can be represented as follows:

C4H11OSi+H2OC4H12O2Si+C2H5OH\text{C}_4\text{H}_{11}\text{OSi} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_{12}\text{O}_2\text{Si} + \text{C}_2\text{H}_5\text{OH} C4​H11​OSi+H2​O→C4​H12​O2​Si+C2​H5​OH

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosilanes as starting materials. The chlorosilanes undergo hydrolysis in the presence of water, followed by neutralization with a base to yield the desired silanol. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethoxy(dimethyl)silanol undergoes various chemical reactions, including:

    Hydrolysis: The compound can further hydrolyze to form siloxanes.

    Condensation: It can condense with other silanols to form siloxane bonds.

    Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote the reaction.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Siloxanes: Formed through condensation reactions.

    Substituted Silanols: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethoxy(dimethyl)silanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and siloxanes.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Utilized in the development of drug delivery systems and medical devices.

    Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of ethoxy(dimethyl)silanol involves its ability to form strong bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable siloxane linkages with other silicon atoms or with oxygen atoms on the surface of materials. This property is particularly useful in surface modification and adhesion applications.

Comparison with Similar Compounds

    Trimethylsilanol: Similar in structure but with three methyl groups instead of one ethoxy group.

    Dimethylsilanediol: Contains two hydroxyl groups instead of one ethoxy group.

    Triethoxysilanol: Contains three ethoxy groups instead of one.

Uniqueness: Ethoxy(dimethyl)silanol is unique due to its combination of ethoxy and hydroxyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrolytic stability and the ability to form strong bonds with various substrates.

Properties

IUPAC Name

ethoxy-hydroxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O2Si/c1-4-6-7(2,3)5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLDHCVUKRWAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509433
Record name Ethoxy(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65007-35-4
Record name Ethoxy(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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